molecular formula C22H17N5O6S2 B14246272 6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid CAS No. 400888-28-0

6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid

Cat. No.: B14246272
CAS No.: 400888-28-0
M. Wt: 511.5 g/mol
InChI Key: DMDGZDFAJCMFGA-UHFFFAOYSA-N
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Description

6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a triazene group and two sulfonic acid groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the triazene group and sulfonic acid groups. Common reagents used in these reactions include diazonium salts, sulfonating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazene group, leading to different products.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid involves its interaction with molecular targets through various pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. Additionally, the triazene group may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid
  • 6-O-[(2E)-3-(4-Hydroxyphenyl)-2-propenoyl]-1-O-(3,4,5-trihydroxybenzoyl)hexopyranose
  • (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate

Uniqueness

This compound stands out due to its unique combination of a naphthalene core, triazene group, and sulfonic acid groups

Properties

CAS No.

400888-28-0

Molecular Formula

C22H17N5O6S2

Molecular Weight

511.5 g/mol

IUPAC Name

6-[2-(4-phenyldiazenylphenyl)iminohydrazinyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C22H17N5O6S2/c28-34(29,30)20-13-15-12-19(10-11-21(15)22(14-20)35(31,32)33)26-27-25-18-8-6-17(7-9-18)24-23-16-4-2-1-3-5-16/h1-14H,(H,25,26)(H,28,29,30)(H,31,32,33)

InChI Key

DMDGZDFAJCMFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NNC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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